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Executive Summary

NS-2359, also known as Tesofensine, is a triple monoamine reuptake inhibitor that has been
investigated as a potential pharmacotherapy for cocaine dependence. By blocking the
dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter
(SERT), NS-2359 modulates synaptic concentrations of these key neurotransmitters implicated
in the reinforcing effects of cocaine and the pathophysiology of addiction. This technical guide
provides an in-depth overview of the core preclinical and clinical research on NS-2359 for
cocaine dependence, presenting quantitative data, detailed experimental protocols, and
visualizations of relevant biological pathways and experimental workflows.

Mechanism of Action: Triple Monoamine Reuptake
Inhibition

NS-2359 is a phenyltropane analog that centrally blocks the reuptake of dopamine,
norepinephrine, and serotonin with nanomolar affinities at their respective transporters.[1] This
action leads to an increase in the extracellular concentrations of these neurotransmitters in key
brain regions associated with reward and addiction, such as the nucleus accumbens. The
rationale for using a triple reuptake inhibitor for cocaine dependence is to mimic some of

cocaine's neurochemical effects to alleviate withdrawal and craving, while having a different
pharmacokinetic profile that does not produce the same abuse liability.[1]
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Binding Affinity and Potency

Quantitative data on the inhibitory activity of NS-2359 at the three main monoamine
transporters are summarized below.

Transporter Parameter Value (nM)
Dopamine Transporter (DAT) ICso 8.0
Norepinephrine Transporter

pinep P ICso0 3.2
(NET)
Serotonin Transporter (SERT) ICso 11.0

Table 1: In vitro inhibitory
potency of NS-2359 at human
monoamine transporters.

Biochemical assays have determined the half-maximal inhibitory concentrations (ICso) of NS-
2359, demonstrating its potent activity at all three transporters.

Signaling Pathways

The simultaneous inhibition of DAT, NET, and SERT by NS-2359 leads to a complex
downstream signaling cascade within neurons of the nucleus accumbens, a critical brain region
in the reward pathway. The sustained elevation of synaptic dopamine, norepinephrine, and
serotonin is hypothesized to normalize the neuroadaptations that occur with chronic cocaine
use. One of the key downstream pathways affected is the cyclic adenosine monophosphate
(cAMP) signaling cascade.
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Figure 1: Simplified signaling pathway of NS-2359 in the nucleus accumbens.
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Preclinical Studies in Non-Human Primates

Preclinical investigations in rhesus monkeys have been instrumental in evaluating the potential
of NS-2359 to reduce cocaine-seeking behavior. These studies typically employ intravenous
self-administration paradigms.

Experimental Protocol: Intravenous Cocaine Self-
Administration in Rhesus Monkeys

The following protocol outlines a typical experimental design used to assess the effects of a
candidate medication like NS-2359 on cocaine self-administration.
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Figure 2: Experimental workflow for preclinical evaluation of NS-2359.
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Summary of Preclinical Findings

Preclinical studies have demonstrated that chronic administration of NS-2359 can significantly
attenuate cocaine self-administration in rhesus monkeys.[1][2] While specific quantitative dose-
response data from these studies are not publicly available, the consistent qualitative findings
of reduced cocaine intake supported the transition of NS-2359 into clinical trials.

Clinical Studies in Humans

Based on promising preclinical data and a favorable safety profile in early human studies, NS-
2359 advanced to Phase Il clinical trials for the treatment of cocaine dependence.

Phase Il Clinical Trial (NCT02798627)

A key Phase Il, randomized, double-blind, placebo-controlled trial was conducted to evaluate
the efficacy of NS-2359 in treatment-seeking individuals with cocaine use disorder.[1][2]

Parameter Description

Study Design Randomized, double-blind, placebo-controlled
Participants 80 adults with cocaine use disorder
Treatment Arms NS-2359 (1 mg or 2 mg daily) or Placebo
Duration 8 weeks of treatment

3 consecutive weeks of cocaine abstinence
Primary Outcome during the final 3 weeks of the trial, verified by

urine benzoylecgonine (BE) levels

Adi ‘Th All participants received weekly cognitive-
uvant Thera
: by behavioral therapy (CBT)

Table 2: Design of the Phase Il Clinical Trial of
NS-2359 for Cocaine Dependence
(NCT02798627).

Clinical Trial Workflow

The workflow for the NCT02798627 clinical trial is depicted below.
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Figure 3: Workflow of the Phase Il clinical trial (NCT02798627).
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Clinical Trial Results

The Phase Il clinical trial (NCT02798627) investigating NS-2359 for cocaine dependence found
that a 2 mg daily dose was well tolerated by patients.[3] However, the study concluded that this
dose of NS-2359 was no more effective than placebo in promoting abstinence from cocaine in
individuals with Cocaine Use Disorder.[3] An interim analysis of blinded data from the first 50
patients prompted the continuation of the study to explore a higher dose, though the final
results of this extension are not yet publicly available.[4][5]

Outcome Measure NS-2359 (2 mg) Group Placebo Group

Cocaine Abstinence No significant difference No significant difference

Table 3: Primary Efficacy
Outcome of the NCT02798627

Clinical Trial.

Conclusion and Future Directions

NS-2359 (Tesofensine), a potent triple monoamine reuptake inhibitor, has demonstrated a clear
mechanism of action and has been evaluated in both preclinical and clinical settings for the
treatment of cocaine dependence. While preclinical studies in non-human primates showed
promise in reducing cocaine self-administration, a Phase Il clinical trial did not find a significant
difference between a 2 mg daily dose of NS-2359 and placebo in promoting cocaine
abstinence. Although the drug was well-tolerated, these findings suggest that at the dose
tested, NS-2359 is not an effective monotherapy for cocaine dependence.

Future research could explore several avenues. The decision to investigate higher doses in the
extension of the NCT02798627 trial suggests that a different therapeutic window might exist.
Further analysis of the full, unblinded dataset from this trial, including any data from higher
dosage arms, is crucial. Additionally, exploring the efficacy of NS-2359 in combination with
other therapeutic approaches, or in specific subpopulations of individuals with cocaine use
disorder, may be warranted. The complex neurobiology of cocaine addiction likely requires a
multi-faceted treatment approach, and while NS-2359 alone at the tested dose was not
successful, its unique pharmacological profile may still hold therapeutic potential in different
contexts.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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